![molecular formula C24H22ClN5O2 B2382467 2-(1-(3-氯苯基)-4-环丙基-7-氧代-1H-吡唑并[3,4-d]哒嗪-6(7H)-基)-N-(4-甲基苄基)乙酰胺 CAS No. 1105200-26-7](/img/structure/B2382467.png)

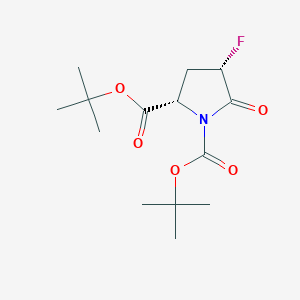

2-(1-(3-氯苯基)-4-环丙基-7-氧代-1H-吡唑并[3,4-d]哒嗪-6(7H)-基)-N-(4-甲基苄基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

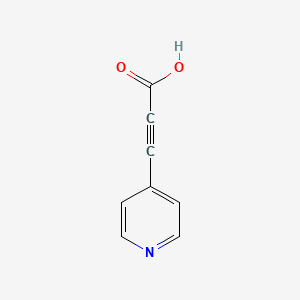

This compound is a complex organic molecule with several functional groups, including an acetamide group and a pyrazolo[3,4-d]pyridazine group. These types of compounds are often studied for their potential biological activities .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrazolo[3,4-d]pyridazine ring suggests that the compound may have interesting electronic properties .科学研究应用

Potential RIPK1 Inhibitor

Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) is an important regulatory factor in the necroptosis signaling pathway, which is considered an attractive therapeutic target for treating multiple inflammatory diseases . The compound has been described as a potential RIPK1 inhibitor . It has shown good RIPK1 kinase inhibitory activity, with an IC50 value of 59.8 nM .

Necroptosis Blocker

The compound effectively blocks TNFα-induced necroptosis in human and mouse cells . It also inhibits the phosphorylation of the RIPK1/RIPK3/MLKL pathway induced by TSZ .

Pharmacokinetic Properties

The compound has shown acceptable pharmacokinetic properties. In liver microsome studies, the clearance rate and half-life of the compound were 18.40 mL/min/g and 75.33 min, respectively . The oral bioavailability was found to be 59.55% .

Potential Therapeutic for Systemic Inflammatory Response Syndrome

In a model of TNFα-induced systemic inflammatory response syndrome, pretreatment with the compound effectively protected mice from hypothermia and death .

作用机制

Target of Action

The primary target of this compound is the Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) . RIPK1 is an important regulatory factor in the necroptosis signaling pathway and is considered an attractive therapeutic target for treating multiple inflammatory diseases .

Mode of Action

The compound acts as a RIPK1 inhibitor . It binds to RIPK1 with high affinity, effectively blocking the induction of necroptosis in human and mouse cells . This inhibition of RIPK1 prevents the phosphorylation of the RIPK1/RIPK3/MLKL pathway induced by TSZ .

Biochemical Pathways

The compound primarily affects the necroptosis signaling pathway . By inhibiting RIPK1, it prevents the activation of downstream elements in the pathway, including RIPK3 and MLKL . This results in the prevention of necroptosis, a form of programmed cell death .

Pharmacokinetics

In liver microsome studies, the compound showed acceptable pharmacokinetic characteristics . The clearance rate and half-life were 18.40 mL/min/g and 75.33 minutes, respectively . The compound also demonstrated an oral bioavailability of 59.55% , indicating that a significant proportion of the drug is able to reach systemic circulation when administered orally.

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the prevention of necroptosis . By inhibiting RIPK1, the compound prevents the activation of the necroptosis pathway, thereby protecting cells from programmed death . In a TNFα-induced systemic inflammatory response syndrome model, pretreatment with the compound effectively protected mice from hypothermia and death .

属性

IUPAC Name |

2-[1-(3-chlorophenyl)-4-cyclopropyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl]-N-[(4-methylphenyl)methyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22ClN5O2/c1-15-5-7-16(8-6-15)12-26-21(31)14-29-24(32)23-20(22(28-29)17-9-10-17)13-27-30(23)19-4-2-3-18(25)11-19/h2-8,11,13,17H,9-10,12,14H2,1H3,(H,26,31) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEKNFDJDNZDHTB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)CN2C(=O)C3=C(C=NN3C4=CC(=CC=C4)Cl)C(=N2)C5CC5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22ClN5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(4-methylbenzyl)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1R,5S)-8-((4-(tert-butyl)phenyl)sulfonyl)-3-oxa-8-azabicyclo[3.2.1]octane](/img/structure/B2382391.png)

![N-(6-sulfamoylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2382392.png)

![2-(4-ethoxyphenyl)-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide](/img/structure/B2382393.png)

![2-Amino-2-[3-(2-chlorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2382398.png)

![N-[2-(trifluoromethyl)benzyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B2382404.png)

![[1-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)ethyl]amine hydrochloride](/img/no-structure.png)